1-[(E)-(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-hydroxy-2,2-diphenylethanone
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Overview
Description
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole core and subsequent functionalizationReaction conditions may include the use of Lewis acids, bases, and various solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE can be compared with other indole derivatives, such as:
- N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3E)-5-BROMO-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-NITROBENZOHYDRAZIDE
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H16BrN3O3 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O3/c23-16-11-12-18-17(13-16)19(20(27)24-18)25-26-21(28)22(29,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,24,27,29H |
InChI Key |
GFQJFCROKPDQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)O |
Origin of Product |
United States |
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